Act-CoA
Description
Properties
CAS No. |
121368-75-0 |
|---|---|
Molecular Formula |
C33H47IN11O19P3S2 |
Molecular Weight |
1185.7 g/mol |
IUPAC Name |
(2R)-3-[2-[3-[[(2R)-2-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]peroxy-hydroxyphosphoryl]-2-hydroxyacetyl]amino]propanoylamino]ethyldisulfanyl]-2-[3-(4-azido-3-iodophenyl)propanoylamino]heptanoic acid |
InChI |
InChI=1S/C33H47IN11O19P3S2/c1-2-3-4-21(24(32(50)51)42-23(47)8-6-17-5-7-19(43-44-36)18(34)13-17)69-68-12-11-37-22(46)9-10-38-30(49)33(52)65(53,54)63-64-67(58,59)60-14-20-27(62-66(55,56)57)26(48)31(61-20)45-16-41-25-28(35)39-15-40-29(25)45/h5,7,13,15-16,20-21,24,26-27,31,33,48,52H,2-4,6,8-12,14H2,1H3,(H,37,46)(H,38,49)(H,42,47)(H,50,51)(H,53,54)(H,58,59)(H2,35,39,40)(H2,55,56,57)/t20-,21?,24+,26-,27-,31-,33-/m1/s1 |
InChI Key |
INNXFTJYJFYUQJ-FLQPUNRMSA-N |
Isomeric SMILES |
CCCCC([C@@H](C(=O)O)NC(=O)CCC1=CC(=C(C=C1)N=[N+]=[N-])I)SSCCNC(=O)CCNC(=O)[C@H](O)P(=O)(O)OOP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O |
Canonical SMILES |
CCCCC(C(C(=O)O)NC(=O)CCC1=CC(=C(C=C1)N=[N+]=[N-])I)SSCCNC(=O)CCNC(=O)C(O)P(=O)(O)OOP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O |
Synonyms |
ACT-COA coenzyme A, N-(3-iodo-4-azidophenylpropionamido)cysteinyl-5-(2'-thiopyridyl)cysteine- N-(3-iodo-4-azidophenylpropionamido)cysteinyl-5-(2'-thiopyridyl)cysteine-coenzyme A |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Functions:
- Palmitoyl-CoA oxidase: Primarily oxidizes straight-chain fatty acids (e.g., palmitoyl-CoA, hexanoyl-CoA).
- Pristanoyl-CoA oxidase: Processes branched-chain substrates (e.g., pristanoyl-CoA, 2-methylpalmitoyl-CoA).
- Trihydroxycoprostanoyl-CoA oxidase: Specializes in bile acid intermediates (e.g., trihydroxycoprostanoyl-CoA).
Comparison with Structurally and Functionally Similar Compounds
The substrate specificity, catalytic efficiency, and biological roles of ACOXs are distinct yet complementary. Below is a detailed comparison based on experimental data from rat liver peroxisomes .
Table 1: Substrate Specificity of Acyl-CoA Oxidases
| Substrate | Palmitoyl-CoA Oxidase Activity (%) | Pristanoyl-CoA Oxidase Activity (%) | Trihydroxycoprostanoyl-CoA Oxidase Activity (%) |
|---|---|---|---|
| Hexanoyl-CoA (C6:0) | 100 | 0 | 0 |
| Palmitoyl-CoA (C16:0) | 70 | 30 | 0 |
| Pristanoyl-CoA (branched C19) | 10 | 90 | 0 |
| Trihydroxycoprostanoyl-CoA | 0 | 0 | 100 |
| 2-Methylhexanoyl-CoA | 0 | 40 | 60 |
Key Findings:
Chain Length and Branching: Palmitoyl-CoA oxidase dominates in oxidizing short (C6) and long (C16) straight-chain substrates but shares activity with pristanoyl-CoA oxidase for very-long-chain substrates (e.g., lignoceroyl-CoA, C24). Branched-chain substrates (e.g., pristanoyl-CoA) are predominantly metabolized by pristanoyl-CoA oxidase (90% activity), with minor contributions from trihydroxycoprostanoyl-CoA oxidase .
Functional Overlap: Pristanoyl-CoA oxidase and trihydroxycoprostanoyl-CoA oxidase exhibit partial overlap for short branched-chain substrates (e.g., 2-methylhexanoyl-CoA), highlighting evolutionary conservation in substrate flexibility.
Comparative Analysis with Other Acyl-CoA Metabolizing Enzymes
Beyond peroxisomal ACOXs, mitochondrial acyl-CoA dehydrogenases (ACADs) and endoplasmic reticulum cytochrome P450 oxidases also process acyl-CoA derivatives.
Table 2: Acyl-CoA Oxidases vs. Mitochondrial ACADs
| Feature | Peroxisomal ACOXs | Mitochondrial ACADs |
|---|---|---|
| Localization | Peroxisomes | Mitochondria |
| Reaction Byproduct | H₂O₂ | FADH₂ |
| Substrate Preference | Very-long-chain and branched-chain | Medium- and short-chain |
| Regulation | Inducible (palmitoyl-CoA oxidase) | Constitutive |
Key Contrasts:
- Oxidative Stress : Peroxisomal ACOXs generate H₂O₂, requiring robust antioxidant systems (e.g., catalase) to prevent cellular damage, whereas mitochondrial ACADs produce FADH₂ for ATP synthesis .
- Substrate Handling : ACOXs handle bulky or branched molecules unsuitable for mitochondrial β-oxidation, emphasizing their role in detoxification .
Implications for Metabolic Disorders
Mutations in ACOX genes are linked to peroxisomal disorders:
- ACOX1 Deficiency: Causes pseudoneonatal adrenoleukodystrophy due to impaired very-long-chain fatty acid oxidation.
- ACOX2/3 Dysfunction: Associated with bile acid synthesis defects and neurodegenerative phenotypes .
Preparation Methods
Traditional Enzymatic Pathways
The classical route involves pyruvate dehydrogenase (PDH), which decarboxylates pyruvate to generate Acetyl-CoA. This ATP-dependent process is ubiquitous in aerobic organisms but suffers from oxygen sensitivity and energy inefficiency. Alternative pathways include the phosphoketolase (PK) pathway, which cleaves fructose-6-phosphate or xylulose-5-phosphate into Acetyl-phosphate (AcP), subsequently converted to Acetyl-CoA via phosphate acetyltransferase (PTA).
Key Limitations:
Synthetic Acetyl-CoA (SACA) Pathway
Recent breakthroughs have established ATP-independent routes, such as the Synthetic Acetyl-CoA (SACA) pathway, which condenses formaldehyde into Acetyl-CoA through three steps:
-
Formaldehyde Condensation: Engineered glycolaldehyde synthase (GALS) converts two formaldehyde molecules into glycolaldehyde. Mutagenesis studies increased GALS activity by 70-fold, achieving a catalytic efficiency () of .
-
Glycolaldehyde Conversion: Phosphoketolase (PK) repurposed from Bifidobacterium transforms glycolaldehyde into AcP with a carbon yield of ~50%.
-
AcP to Acetyl-CoA: PTA catalyzes the final step, producing Acetyl-CoA with a of 0.8 mM for AcP.
Table 1: SACA Pathway Performance Metrics
| Step | Enzyme | Substrate | Yield (%) | (mM) |
|---|---|---|---|---|
| Formaldehyde condensation | GALS (mutant) | Formaldehyde | 98 | 4.2 |
| Glycolaldehyde conversion | PK | Glycolaldehyde | 50 | 1.5 |
| AcP to Acetyl-CoA | PTA | AcP | 95 | 0.8 |
This pathway’s oxygen insensitivity and carbon conservation make it ideal for one-carbon (C1) feedstocks like methanol.
Chemical Synthesis Approaches
Chemical methods are less common but valuable for producing isotopically labeled Acetyl-CoA. The primary strategy involves:
-
Coenzyme A Activation: Thiol group protection using trityl chloride, followed by reaction with acetyl chloride.
-
Purification: Reverse-phase HPLC achieves >99% purity, though yields rarely exceed 30% due to hydrolysis side reactions.
Challenges:
-
Sensitivity to pH and temperature.
-
High cost of protecting groups.
Metabolic Engineering and Fermentation
Industrial production leverages engineered microbes like Escherichia coli and Saccharomyces cerevisiae. Key strategies include:
-
Overexpression of ACS (Acetyl-CoA synthetase): Bacillus subtilis ACS variants with lysine acetylation sites (K609, K622) show 3-fold higher activity when deacetylated.
-
Carbon Flux Optimization: Redirecting glycolysis toward Acetyl-CoA using CRISPRi-mediated knockdown of competing pathways.
Table 2: Microbial Strains for Acetyl-CoA Production
| Organism | Engineering Strategy | Titer (g/L) | Productivity (g/L/h) |
|---|---|---|---|
| E. coli BL21(DE3) | ACS overexpression + PK knock-in | 12.3 | 0.51 |
| S. cerevisiae BY4741 | PDH bypass + C1 assimilation | 8.7 | 0.34 |
Quality Control and Regulatory Compliance
Industrial production requires adherence to ISO/IEC 17025 standards for Certificates of Analysis (COA). Mandatory COA components include:
Analytical Methods:
Q & A
Q. What frameworks exist for ethically sharing this compound-related datasets with competing labs?
- Methodological Answer : Use data-sharing agreements (DSAs) to define access terms and embargo periods. Deposit data in trusted repositories (e.g., EMBL-EBI, MetaboLights) under CC-BY-NC licenses. For sensitive findings, employ federated analysis platforms (e.g., GA4GH) to enable collaboration without raw data transfer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
